molecular formula C20H24N2O5S B2544869 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201657-61-4

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2544869
CAS No.: 2201657-61-4
M. Wt: 404.48
InChI Key: FKYRKSOHTLMWBB-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on enzyme inhibition, cytotoxicity, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 336.39 g/mol. The structure includes a piperidine ring, a methoxy group, and a benzodioxine sulfonyl moiety, contributing to its biological activity.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to This compound . Specifically, it has been evaluated against key enzymes such as:

  • Alpha-glucosidase : Important in carbohydrate metabolism and a target for Type 2 diabetes management.
  • Acetylcholinesterase (AChE) : A target for Alzheimer's disease treatment.

In vitro assays demonstrated that related sulfonamide derivatives exhibited significant inhibition of these enzymes. For instance, one study reported that certain derivatives achieved IC50 values below 10 µM against both alpha-glucosidase and AChE, indicating promising therapeutic potential for managing diabetes and neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that the compound exhibited selective cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic implications of compounds similar to This compound :

  • Study on Type 2 Diabetes : A study investigated the effects of sulfonamide derivatives on blood glucose levels in diabetic rats. The results showed a significant reduction in fasting blood glucose levels compared to control groups, suggesting potential use as antidiabetic agents .
  • Alzheimer's Disease Model : In an Alzheimer's disease model using transgenic mice, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that these compounds may have neuroprotective effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cancer CellIC50 Value (µM)Reference
Enzyme InhibitionAlpha-glucosidase<10
Enzyme InhibitionAcetylcholinesterase<10
CytotoxicityHL-60 Cells15
Antidiabetic ActivityDiabetic RatsSignificant reduction in glucose levels
Neuroprotective EffectTransgenic MiceImproved cognition observed

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-3-2-8-21-20(15)27-14-16-6-9-22(10-7-16)28(23,24)17-4-5-18-19(13-17)26-12-11-25-18/h2-5,8,13,16H,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRKSOHTLMWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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